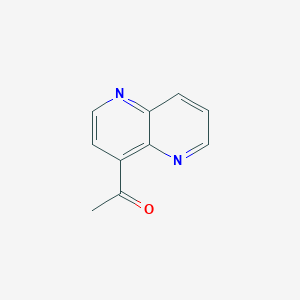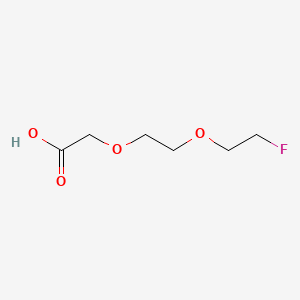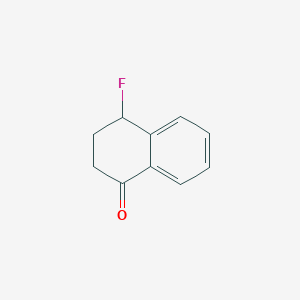
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is a chemical compound that features an oxetane ring, a four-membered cyclic ether, which is known for its strained ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide typically involves the formation of the oxetane ring followed by the introduction of the methanesulfonamide group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The methanesulfonamide group can then be introduced through a nucleophilic substitution reaction using methanesulfonyl chloride and a suitable amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of flow microreactor systems, which have been shown to be efficient and sustainable for similar compounds .
Chemical Reactions Analysis
Types of Reactions
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the oxetane ring, leading to different products.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to the formation of aldehydes or ketones, while reduction can result in the formation of alcohols .
Scientific Research Applications
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It can be used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-N-(2-Oxooxetan-3-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxetane ring can act as a reactive site, allowing the compound to form covalent bonds with its target. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Benzyl (2-Oxooxetan-3-Yl)Carbamate: Another oxetane-containing compound with similar reactivity but different functional groups.
tert-Butyl (2-oxooxetan-3-yl)carbamate: Features a tert-butyl group instead of a methanesulfonamide group.
Uniqueness
(S)-N-(2-Oxooxetan-3-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where sulfonamide functionality is desired, such as in medicinal chemistry for the development of enzyme inhibitors .
Properties
CAS No. |
406951-05-1 |
|---|---|
Molecular Formula |
C4H7NO4S |
Molecular Weight |
165.17 g/mol |
IUPAC Name |
N-[(3S)-2-oxooxetan-3-yl]methanesulfonamide |
InChI |
InChI=1S/C4H7NO4S/c1-10(7,8)5-3-2-9-4(3)6/h3,5H,2H2,1H3/t3-/m0/s1 |
InChI Key |
HONREDVMINESMG-VKHMYHEASA-N |
Isomeric SMILES |
CS(=O)(=O)N[C@H]1COC1=O |
Canonical SMILES |
CS(=O)(=O)NC1COC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2H-Imidazo[4,5-g]quinoxaline](/img/structure/B11916285.png)

![7-Methyl-1,6,7,8-tetrahydroimidazo[4,5-e]isoindole](/img/structure/B11916293.png)
![2-Chloro-6-methylimidazo[1,2-A]pyridine](/img/structure/B11916296.png)

![2-(Hydroxymethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B11916308.png)






